![molecular formula C22H21ClN2O3S B6078078 2-[benzyl(methylsulfonyl)amino]-N-(5-chloro-2-methylphenyl)benzamide](/img/structure/B6078078.png)
2-[benzyl(methylsulfonyl)amino]-N-(5-chloro-2-methylphenyl)benzamide
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Overview
Description
2-[benzyl(methylsulfonyl)amino]-N-(5-chloro-2-methylphenyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-[benzyl(methylsulfonyl)amino]-N-(5-chloro-2-methylphenyl)benzamide involves the inhibition of various enzymes and pathways involved in cancer growth, neurodegeneration, and inflammation. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. It also inhibits the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins. Additionally, it has been shown to modulate the activity of various signaling pathways, including the PI3K/Akt and NF-κB pathways.
Biochemical and Physiological Effects:
2-[benzyl(methylsulfonyl)amino]-N-(5-chloro-2-methylphenyl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and modulate the immune response. It has also been shown to improve cognitive function and have neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-[benzyl(methylsulfonyl)amino]-N-(5-chloro-2-methylphenyl)benzamide in lab experiments is its potential applications in various scientific research fields. It has shown promising results in cancer research, neurology, and immunology. However, one of the limitations is that more research is needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on 2-[benzyl(methylsulfonyl)amino]-N-(5-chloro-2-methylphenyl)benzamide. One direction is to further investigate its potential applications in cancer research, including its ability to inhibit angiogenesis and metastasis. Another direction is to investigate its potential applications in neurodegenerative diseases, such as Alzheimer's disease. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of 2-[benzyl(methylsulfonyl)amino]-N-(5-chloro-2-methylphenyl)benzamide involves the reaction of 5-chloro-2-methylbenzoic acid with benzylamine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with methylsulfonyl chloride to form the final product.
Scientific Research Applications
2-[benzyl(methylsulfonyl)amino]-N-(5-chloro-2-methylphenyl)benzamide has shown potential applications in various scientific research fields, including cancer research, neurology, and immunology. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurology, it has been shown to have neuroprotective effects and improve cognitive function. In immunology, it has been shown to modulate the immune response and reduce inflammation.
properties
IUPAC Name |
2-[benzyl(methylsulfonyl)amino]-N-(5-chloro-2-methylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O3S/c1-16-12-13-18(23)14-20(16)24-22(26)19-10-6-7-11-21(19)25(29(2,27)28)15-17-8-4-3-5-9-17/h3-14H,15H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUFILWLSBIGITP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=CC=C2N(CC3=CC=CC=C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[benzyl(methylsulfonyl)amino]-N-(5-chloro-2-methylphenyl)benzamide |
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